molecular formula C10H9BrN2O B13674490 (3-Amino-7-bromoquinolin-2-yl)methanol

(3-Amino-7-bromoquinolin-2-yl)methanol

Cat. No.: B13674490
M. Wt: 253.09 g/mol
InChI Key: JPILVCFCXNLHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-7-bromoquinolin-2-yl)methanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-7-bromoquinolin-2-yl)methanol typically involves the bromination of quinoline derivatives followed by amination and reduction steps. One common method includes the bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform, followed by treatment with sodium nitrite and hydrochloric acid, and subsequent reduction with sodium dithionite in a mixture of tetrahydrofuran and water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-7-bromoquinolin-2-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the amino and hydroxyl groups, leading to various derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinoline N-oxides, while reduction can produce various amino alcohol derivatives.

Scientific Research Applications

(3-Amino-7-bromoquinolin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Amino-7-bromoquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-7-bromoquinolin-2-yl)methanol is unique due to the presence of both amino and bromine functional groups, which provide versatility in chemical reactions and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

(3-amino-7-bromoquinolin-2-yl)methanol

InChI

InChI=1S/C10H9BrN2O/c11-7-2-1-6-3-8(12)10(5-14)13-9(6)4-7/h1-4,14H,5,12H2

InChI Key

JPILVCFCXNLHJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)N)CO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.